(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid
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Overview
Description
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid is a chiral compound that features both an amino group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Sulfonation: The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acids.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinic or sulfenic acids.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonic acid: Unique due to its specific chiral configuration and functional groups.
(3S,4R)-4-Aminooxolan-3-ol, 4-ethylbenzene-1-sulfonic acid: Similar structure but with an ethyl group instead of a methyl group.
(3S,4R)-4-Aminooxolan-3-ol, 4-methylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a sulfonic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWCDHUVJIBPS-WKUSAUFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CO1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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